molecular formula C16H18N4OS2 B2586215 5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105232-92-5

5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2586215
M. Wt: 346.47
InChI Key: SXLNFJMDSKLVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a chemical compound that belongs to the class of thiazolo[4,5-d]pyridazin-4(5H)-one derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Biological Activities

  • Analgesic and Anti-inflammatory Properties: Novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones demonstrated significant in vivo analgesic and anti-inflammatory activities. These compounds were synthesized with high yields and characterized by spectroscopy techniques (Demchenko et al., 2015).

Antioxidant and Anti-inflammatory Derivatives

  • Chemotherapeutic Potential: The synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one as a starting compound led to novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. These new compounds exhibited potent anti-inflammatory and antioxidant activities, suggesting their potential as chemotherapeutic agents (Shehab et al., 2018).

Heterocyclic Synthesis

  • Orthogonal Synthesis of Heterocycles: Research on 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts demonstrated their utility as ambident nucleophilic zwitterions, enabling the efficient synthesis of polyfunctionalized pyrroles and thiophenes. This work highlights a novel approach to synthesizing densely functionalized heterocycles (Cheng et al., 2010).

Antiviral Evaluations

  • Novel Heterocyclic Compounds: The synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone derivatives and their reactions with various nucleophiles demonstrated potential antiviral activities. This research contributes to the development of new antiviral agents (Sayed & Ali, 2007).

properties

IUPAC Name

5-propyl-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-2-7-20-15(21)13-14(12(18-20)11-6-5-10-22-11)23-16(17-13)19-8-3-4-9-19/h5-6,10H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLNFJMDSKLVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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